3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-23-14-6-5-12-18-19-13(21(12)20-14)9-17-15(22)11-4-2-3-10(7-11)8-16/h2-7H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDCNPAULWCOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC(=C3)C#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1,2,4-triazolo[4,3-b]pyridazine core, have been reported to inhibit thec-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a potential target for anticancer therapies.
Mode of Action
It’s known that triazole compounds can bind to a variety of enzymes and receptors in biological systems due to their ability to accept and donate hydrogen bonds. This allows them to interact with their targets and induce changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the c-met pathway, which is involved in cell growth and survival. Inhibition of this pathway can lead to the suppression of tumor growth.
Result of Action
Given its potential inhibition of the c-met pathway, it could potentially suppress tumor growth and proliferation.
Biological Activity
3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.382 g/mol. Its structure includes a benzamide moiety linked to a triazolo-pyridazine derivative, which is crucial for its biological activity.
Research indicates that compounds containing triazolo-pyridazine structures exhibit inhibitory effects on various kinases. Specifically, studies have demonstrated that similar triazolo-pyridazine derivatives effectively inhibit c-Met kinase activity, which plays a critical role in cancer progression and metastasis. The inhibition of c-Met was shown to correlate with cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
In Vitro Studies
A series of in vitro assays were conducted to assess the cytotoxicity and kinase inhibitory activities of related compounds. The following table summarizes the IC50 values for various derivatives against selected cancer cell lines:
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) | c-Met IC50 (μM) |
|---|---|---|---|---|
| 3-cyano-N... | Not specified | Not specified | Not specified | Not specified |
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 | 0.090 |
| Foretinib | 0.019 | Not applicable | Not applicable | 0.019 |
*Note: The IC50 values represent the concentration required to inhibit cell growth by 50% and are indicative of the compound's potency against specific targets .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives, compound 12e exhibited significant cytotoxicity across multiple cell lines with IC50 values indicating high potency. This suggests that the structural features present in these compounds are essential for their anticancer activity .
- Kinase Inhibition : The inhibitory activity against c-Met kinase was comparable to that of established inhibitors like Foretinib. This highlights the potential of these derivatives as therapeutic agents in oncology, particularly for cancers characterized by c-Met overexpression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazine Ring
6-Methoxy vs. 6-Hydroxy
- N-((6-Hydroxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (Compound 4) Structural Difference: Replaces the methoxy group with a hydroxy group at position 4.
6-Methoxy vs. 6-Chloro
- N-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
6-Methoxy vs. 6-Methyl
- N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Structural Difference: Methyl group at position 6 and benzamide attached via a phenyl linker. The phenyl linker may alter binding kinetics compared to the direct methylene linkage .
Variations in the Benzamide Substituent
3-Cyano vs. 4-Methoxy
- 4-Methoxy-N-(2-(6-((4-Methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide Structural Difference: 4-Methoxybenzamide with a thioether substituent at position 6 and an ethyl linker.
3-Cyano vs. 3-Trifluoromethoxy
- N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
Linker Modifications
Methylene vs. Propanamide
- 3-(1H-Indol-3-yl)-N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
- Structural Difference: Propanamide linker with an indole substituent.
- Impact: The longer linker and indole group (MW 350.4 g/mol) may enhance interaction with hydrophobic binding pockets but reduce solubility .
Q & A
Q. What are the common synthetic routes for [1,2,4]triazolo[4,3-b]pyridazine derivatives like 3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide?
The synthesis typically involves cyclization reactions of hydrazine derivatives with azine precursors. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine intermediates are synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate . Subsequent functionalization (e.g., methoxy substitution) is achieved through nucleophilic aromatic substitution. The benzamide moiety is introduced via Mitsunobu or alkylation reactions using intermediates like 2-hydroxymethylbenzo[b][1,4]oxazine derivatives .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., methoxy group at position 6, cyano group on benzamide) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Elemental Analysis : To validate purity and stoichiometry .
- Melting Point Determination : To assess crystalline stability .
Q. How is the antiproliferative activity of this compound evaluated in vitro?
Standard protocols involve:
- Cell Viability Assays : Use of endothelial or tumor cell lines (e.g., HUVEC, HeLa) treated with varying concentrations (e.g., 0.1–100 µM) over 48–72 hours. Activity is measured via MTT or ATP-based luminescence assays .
- Control Compounds : Include benzamidine derivatives for comparative SAR analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine?
- Catalyst Selection : Palladium-based catalysts (e.g., Pd2(dba)3) improve cross-coupling efficiency in Suzuki-Miyaura reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane/water mixtures) enhance reaction rates for nucleophilic substitutions .
- Temperature Control : Cyclization reactions often require reflux conditions (e.g., 90–110°C) for optimal ring closure .
Q. What strategies address conflicting bioactivity data when replacing benzamidine groups with triazolopyridazine moieties?
In some cases, replacing benzamidine with triazolopyridazine abolishes thrombin inhibition but enhances antiproliferative effects. To resolve contradictions:
- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target affinity .
- Cellular Pathway Analysis : Use phosphoproteomics to identify off-target kinase inhibition (e.g., c-Met, BCR-ABL) .
- Structural Modeling : Overlay docking poses of benzamidine and triazolopyridazine derivatives to identify steric/electronic mismatches .
Q. How can X-ray crystallography resolve ambiguities in regiochemistry or tautomerism?
Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) and toxicity profiles?
- Rodent Models : Administer the compound orally (e.g., 10–50 mg/kg) to assess bioavailability, half-life, and tissue distribution .
- Cardiotoxicity Screening : Monitor heart rate, contractility, and histopathology to detect off-target PDE inhibition .
- Metabolite Identification : Use LC-HRMS to track oxidative metabolites (e.g., CYP3A4-mediated demethylation) .
Q. How do fluorine substitutions impact physicochemical and bioactivity properties?
- Hydrogen Bonding : Fluorine at the benzamide para position enhances solubility and mimics benzamidine’s electrostatic interactions .
- Metabolic Stability : Fluorine reduces CYP-mediated degradation, improving plasma exposure .
- SAR Studies : Compare IC50 values of 3,5-difluoro vs. 4-fluoro analogs to optimize selectivity .
Methodological Recommendations
- For NMR Ambiguities : Use heteronuclear experiments (e.g., HSQC, HMBC) to assign overlapping proton signals in the triazolopyridazine core .
- For Low Solubility : Prepare ester prodrugs (e.g., ethyl esters) to enhance in vivo bioavailability .
- For Off-Target Effects : Employ kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous kinase inhibition .
Data Contradiction Analysis Example
Issue : Triazolopyridazine derivatives show antiproliferative activity but lack thrombin inhibition .
Resolution :
Confirm thrombin assay conditions (e.g., substrate concentration, pH).
Test alternative scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) to restore dual activity .
Use molecular dynamics simulations to evaluate triazolopyridazine’s steric clashes in thrombin’s active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
